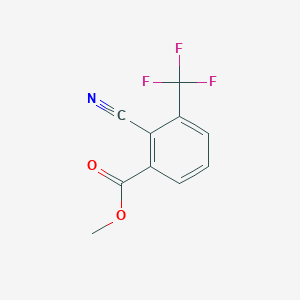

Methyl 2-cyano-3-(trifluoromethyl)benzoate

Description

Contextualization within Trifluoromethylated and Cyanated Aromatic Compounds

Trifluoromethylated and cyanated aromatic compounds are classes of molecules that play a crucial role in modern chemistry. The incorporation of a trifluoromethyl (-CF3) group into an organic molecule can significantly alter its physical and chemical properties. sapub.org This is due to the high electronegativity of fluorine atoms, which leads to a strong electron-withdrawing effect. sapub.org Consequently, trifluoromethylated compounds often exhibit enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats and lipids), and improved binding affinity to biological targets. sapub.org These characteristics are highly desirable in the development of new drugs and agricultural products. researchgate.net

Similarly, the cyano (-CN) group is a versatile functional group in organic synthesis. wikipedia.org It can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a gateway to a wide array of chemical transformations. wikipedia.org The presence of both a trifluoromethyl and a cyano group on the same aromatic ring, as seen in Methyl 2-cyano-3-(trifluoromethyl)benzoate, creates a unique electronic environment that influences the reactivity of the molecule and makes it a valuable synthon for further chemical modifications.

Significance in Contemporary Organic Synthesis and Research

This compound serves as a key intermediate in the synthesis of various organic molecules. Its trifluoromethyl and cyano moieties make it an attractive starting material for the construction of heterocyclic compounds and other complex architectures that are of interest in medicinal chemistry. The strategic placement of these functional groups on the aromatic ring allows for selective reactions and the introduction of further molecular diversity.

While specific research solely focused on this compound is not extensively documented in publicly available literature, its importance can be inferred from the broad utility of similarly substituted aromatic compounds. These types of molecules are often employed as building blocks in the discovery and development of new bioactive compounds. beilstein-journals.orgnih.govrsc.orgnih.gov The combination of the electron-withdrawing trifluoromethyl and cyano groups can activate the aromatic ring for certain types of reactions, making it a useful platform for synthetic chemists.

Historical Overview of Related Benzoate (B1203000) Derivatives Research

The study of benzoate derivatives has a long and rich history in organic and medicinal chemistry. Benzoic acid itself, the parent compound of this class, has been known for centuries. The development of synthetic methods to modify the benzoic acid scaffold has been a continuous area of research, leading to the discovery of numerous compounds with a wide range of applications, from food preservatives to pharmaceuticals.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1211596-75-6 |

| Molecular Formula | C10H6F3NO2 |

| Molecular Weight | 229.16 g/mol |

Properties

IUPAC Name |

methyl 2-cyano-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDOWWMAPQBXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724402 | |

| Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-75-6 | |

| Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl 2 Cyano 3 Trifluoromethyl Benzoate

Reactions Involving the Ester Moiety

The ester group in Methyl 2-cyano-3-(trifluoromethyl)benzoate is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-cyano-3-(trifluoromethyl)benzoic acid. This transformation is a standard reaction for esters and can be achieved under either acidic or basic conditions. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the neutral carboxylic acid. masterorganicchemistry.com

Table 1: Hydrolysis of this compound

| Reactant | Conditions | Product |

|---|---|---|

| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-cyano-3-(trifluoromethyl)benzoic acid |

| This compound | H₃O⁺ (aq), Heat | 2-cyano-3-(trifluoromethyl)benzoic acid |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this reaction allows for the synthesis of different esters from the parent methyl ester. The reaction is typically catalyzed by an acid or a base.

This process is particularly useful when the desired ester cannot be easily prepared by direct esterification of the corresponding carboxylic acid. researchgate.net For instance, reacting this compound with a higher boiling point alcohol, like butanol, in the presence of a catalyst would yield Butyl 2-cyano-3-(trifluoromethyl)benzoate.

Table 2: Example of Transesterification

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol (excess) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-cyano-3-(trifluoromethyl)benzoate |

Reactions with Nucleophiles at the Carbonyl Carbon

The carbonyl carbon of the ester is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to nucleophilic acyl substitution. libretexts.org

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium compounds can react with the ester. However, unlike reactions with aldehydes and ketones, these reagents often add twice to esters, leading to the formation of tertiary alcohols after acidic workup.

Reaction with Amines (Aminolysis): Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide, 2-cyano-3-(trifluoromethyl)benzamide. This reaction is typically slower than hydrolysis and may require heating.

A recently developed method for the nucleophilic trifluoromethylation of methyl esters uses fluoroform (HCF₃) and potassium hexamethyldisilazide (KHMDS) to produce trifluoromethyl ketones. beilstein-journals.org This suggests that under specific conditions, this compound could potentially be converted to 1-(2-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one.

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that undergoes a range of transformations. libretexts.org Like a carbonyl group, the carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. libretexts.org

Nucleophilic Additions to the Nitrile

Strong nucleophiles, particularly organometallic reagents, can add to the electrophilic carbon of the nitrile group.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) react with nitriles to form an intermediate imine anion after the initial nucleophilic addition. libretexts.orgmasterorganicchemistry.com This intermediate is stable to further attack by the Grignard reagent. youtube.com Upon aqueous acidic workup, this imine intermediate is hydrolyzed to a ketone. masterorganicchemistry.comyoutube.com For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield Methyl 2-acetyl-3-(trifluoromethyl)benzoate. The use of a zinc chloride (ZnCl₂) catalyst can improve the efficiency of Grignard additions to aromatic nitriles. nih.gov

Table 3: Grignard Reaction with the Cyano Group

| Reactant | Reagents | Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. CH₃MgBr 2. H₃O⁺ | Imine | Methyl 2-acetyl-3-(trifluoromethyl)benzoate |

Reduction to Amines or Other Functional Groups

The nitrile group can be reduced to a primary amine or, under different conditions, to an aldehyde. wikipedia.org

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds through the addition of two hydride equivalents. The resulting product would be Methyl 2-(aminomethyl)-3-(trifluoromethyl)benzoate. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is also an effective method for reducing nitriles to primary amines. wikipedia.orglibretexts.orgresearchgate.net It is possible to selectively reduce the nitrile group in the presence of an ester if the nitrile is activated by an electron-withdrawing group, which is the case in this molecule. nih.gov

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgchemistrysteps.comchemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) and is quenched with an aqueous workup, which hydrolyzes the intermediate imine to an aldehyde. chemistrysteps.commasterorganicchemistry.com This would yield Methyl 2-formyl-3-(trifluoromethyl)benzoate.

Table 4: Reduction of the Cyano Group

| Reactant | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | Methyl 2-(aminomethyl)-3-(trifluoromethyl)benzoate | -C≡N → -CH₂NH₂ |

| This compound | 1. DIBAL-H, -78 °C 2. H₂O | Methyl 2-formyl-3-(trifluoromethyl)benzoate | -C≡N → -CHO |

Hydrolysis of the Nitrile

The nitrile group (–C≡N) in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction involves the addition of water across the carbon-nitrogen triple bond.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds in two main stages. Initially, the nitrile is hydrolyzed to an amide. With continued heating in the acidic medium, the amide is further hydrolyzed to a carboxylic acid and an ammonium salt. For this compound, this would result in the formation of 2-carboxy-3-(trifluoromethyl)benzoic acid methyl ester and ammonium chloride (if HCl is used).

Acid-Catalyzed Hydrolysis Pathway:

Step 1: this compound + H₂O/H⁺ → Methyl 2-carbamoyl-3-(trifluoromethyl)benzoate

Step 2: Methyl 2-carbamoyl-3-(trifluoromethyl)benzoate + H₂O/H⁺ → Methyl 2-carboxy-3-(trifluoromethyl)benzoate + NH₄⁺

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This process also initially forms an amide, which is then hydrolyzed to the salt of the carboxylic acid. In this case, a solution containing the sodium salt of 2-carboxy-3-(trifluoromethyl)benzoic acid methyl ester would be formed, along with ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified.

Base-Catalyzed Hydrolysis Pathway:

Step 1: this compound + H₂O/OH⁻ → Methyl 2-carbamoyl-3-(trifluoromethyl)benzoate

Step 2: Methyl 2-carbamoyl-3-(trifluoromethyl)benzoate + OH⁻ → Sodium salt of Methyl 2-carboxy-3-(trifluoromethyl)benzoate + NH₃

The specific reaction conditions, such as temperature and concentration of the acid or base, determine the final product. Careful control of these conditions can sometimes allow for the isolation of the intermediate amide.

Reactions Involving the Trifluoromethyl Group

Stability and Reactivity of the CF₃ Group

The trifluoromethyl (–CF₃) group is a hallmark of stability in organic molecules. This stability arises primarily from the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring.

Due to its robust nature, the CF₃ group is resistant to many chemical transformations and is stable under various conditions, including exposure to strong acids, bases, and oxidizing agents. This chemical inertness, combined with its electronic effects, makes it a valuable functional group in the design of pharmaceuticals and agrochemicals, where it can enhance metabolic stability and binding affinity. The C–F bond has a high dissociation energy (around 485 kJ/mol), contributing to its resistance to chemical, electrochemical, thermal, and photochemical degradation.

Potential for Defluorination or Derivatization

Despite its high stability, the trifluoromethyl group is not entirely unreactive. Defluorination, the removal of fluorine atoms, can be achieved under specific and often harsh reaction conditions. For instance, studies on related compounds like trifluoromethylphenols have shown that spontaneous aqueous defluorination can occur, particularly under alkaline conditions. The mechanism is believed to proceed via an elimination pathway driven by deprotonation. However, for a compound like this compound, which lacks a readily ionizable proton adjacent to the CF₃-bearing ring carbon, such a pathway is less likely.

Derivatization of the CF₃ group typically requires potent reagents. Reactions may involve radical processes or transformations using strong reducing agents, but these are not common and require specific synthetic strategies. For most standard laboratory transformations involving other parts of the molecule, the trifluoromethyl group can be expected to remain intact.

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its substituents. The nitrile (–CN), trifluoromethyl (–CF₃), and methyl ester (–COOCH₃) groups are all electron-withdrawing.

Electrophilic Aromatic Substitution (Consideration of Deactivating Groups)

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This effect is known as deactivation. Consequently, this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, and Friedel-Crafts reactions.

These reactions, if they occur, will require more forcing conditions (e.g., higher temperatures, stronger catalysts) compared to benzene. Furthermore, these deactivating groups direct incoming electrophiles to the meta position relative to themselves. In this molecule, the available positions for substitution are C4, C5, and C6. The directing effects of the existing substituents are as follows:

The –COOCH₃ group at C1 directs to C5.

The –CN group at C2 directs to C4 and C6.

The –CF₃ group at C3 directs to C5.

Considering the combined deactivating and directing effects, any electrophilic substitution is expected to be slow and would likely occur at the C5 position, which is meta to both the ester and trifluoromethyl groups.

| Compound | Substituent | Character of Substituent | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| Benzene | -H | Neutral | 1 |

| Toluene | -CH₃ | Activating | 25 |

| Chlorobenzene | -Cl | Deactivating | 0.033 |

| Ethyl Benzoate (B1203000) | -COOCH₂CH₃ | Deactivating | 0.003 |

| Benzonitrile (B105546) | -CN | Deactivating | ~4 x 10⁻⁴ |

| (Trifluoromethyl)benzene | -CF₃ | Strongly Deactivating | ~2.5 x 10⁻⁵ |

This table illustrates the strong deactivating effect of groups analogous to those in this compound.

Nucleophilic Aromatic Substitution (Activated by Cyano and Trifluoromethyl Groups)

While the electron-withdrawing groups deactivate the ring towards electrophilic attack, they activate it for nucleophilic aromatic substitution (SₙAr). In an SₙAr reaction, a nucleophile attacks an aromatic ring that bears a good leaving group (like a halide) and displaces it. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex.

This compound does not have an inherent leaving group on the ring. However, if a derivative, such as Methyl 4-chloro-2-cyano-3-(trifluoromethyl)benzoate, were used, it would be highly susceptible to nucleophilic attack. The chlorine at C4 is ortho to the trifluoromethyl group and para to the cyano group (relative to the direction of attack), both of which would stabilize the intermediate anion, making the substitution reaction favorable.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Sodium Methoxide | Methanol (B129727), Reflux | 2-Aryl-5-methoxy-6-cyano-7-methylindolizine | Good |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Piperidine | Neat, Heat | 2-Aryl-5-(piperidin-1-yl)-6-cyano-7-methylindolizine | Good |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Thiourea | Butanol, Reflux | 2-Aryl-6-cyano-7-methylindolizine-5-thione | Good |

Data from a study on 5-chloroindolizines, which demonstrates the activation of a ring towards nucleophilic substitution by an ortho-cyano group and the ring nitrogen, analogous to the activation provided by the cyano and trifluoromethyl groups.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The trifluoromethyl group and the cyano group on the aromatic ring of this compound significantly influence its electronic properties, making it an interesting, albeit under-explored, substrate for such transformations. The electron-withdrawing nature of these substituents is expected to activate the aromatic ring for certain types of coupling reactions.

While specific examples of this compound undergoing cross-coupling reactions are not readily found in the surveyed literature, the reactivity of similar trifluoromethylated and cyanated aromatic compounds in palladium-catalyzed reactions is well-established. These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent + Organohalide/Triflate | C-C | Pd(0) complex, Base |

| Heck | Alkene + Organohalide/Triflate | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne + Organohalide/Triflate | C-C | Pd(0) complex, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine + Organohalide/Triflate | C-N | Pd(0) complex, Base |

Given the structure of this compound, it could potentially serve as an electrophilic partner in these reactions if a suitable leaving group (e.g., a halide or triflate) were present on the aromatic ring. Conversely, transformation of the methyl ester to a different functional group could allow it to act as a nucleophilic partner. However, without a leaving group, its direct participation in standard cross-coupling reactions is limited. Alternative C-H activation strategies could potentially enable its use, but such studies involving this specific molecule have not been reported.

Mechanistic Studies of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied and generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide or triflate electrophile, inserting into the carbon-leaving group bond to form a palladium(II) intermediate. The rate of this step is influenced by the nature of the leaving group and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethyl and cyano groups in the target molecule, would likely facilitate this step if a halide were present.

Transmetalation: The organometallic nucleophile (e.g., from an organoboron reagent in a Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the leaving group. This step is often the rate-determining step and is highly dependent on the nature of the nucleophile and the ligands on the palladium.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic investigations into the transformations of trifluoromethylated benzoates often focus on the influence of the trifluoromethyl group on the reaction rates and pathways. The strong electron-withdrawing nature of the CF3 group can affect the stability of intermediates and the energy barriers of the transition states throughout the catalytic cycle. While these general principles are well-understood, specific mechanistic data for reactions involving this compound are not available in the current body of scientific literature.

Spectroscopic and Analytical Characterization Techniques for Methyl 2 Cyano 3 Trifluoromethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-cyano-3-(trifluoromethyl)benzoate, a complete characterization would involve ¹H NMR, ¹³C NMR, and ¹⁹F NMR, complemented by two-dimensional NMR techniques.

Proton NMR (¹H NMR)

In a ¹H NMR spectrum of this compound, the aromatic protons would provide key structural information. The protons on the benzene (B151609) ring are expected to appear as a complex multiplet system due to spin-spin coupling. The methyl ester protons would be visible as a singlet, typically in the range of 3.8-4.0 ppm. The exact chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the cyano, trifluoromethyl, and methyl ester groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear significantly downfield (typically 160-170 ppm). The carbons of the aromatic ring would resonate in the 120-140 ppm region, with their specific shifts dictated by the attached functional groups. The carbon of the cyano group would likely appear around 115-120 ppm. The trifluoromethyl group's carbon would be observed as a quartet due to coupling with the three fluorine atoms. The methyl ester carbon would have a characteristic signal around 50-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Aromatic-C | 120 - 140 |

| -CN | 115 - 120 |

| -CF₃ | 120 - 130 (quartet) |

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is particularly useful for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet would be indicative of the electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This data would allow for the calculation of the elemental formula, confirming the presence of all expected atoms in their correct numbers. The expected molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated theoretical mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar molecules by generating ions directly from a solution. For this compound, this method provides crucial information about its molecular weight and can help in the structural elucidation of its derivatives. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized.

The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₆F₃NO₂, the exact mass of this compound is approximately 229.03 g/mol . Therefore, the ESI-MS spectrum would be expected to display a singly charged ion at an m/z (mass-to-charge ratio) value corresponding to this mass plus the mass of a proton. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed at higher m/z values.

Tandem mass spectrometry (MS/MS) experiments can further reveal structural details through collision-induced dissociation (CID) of the parent ion. nih.gov This process would generate a characteristic fragmentation pattern, likely involving the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃), providing confirmatory evidence for the compound's structure.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~230.04 | Protonated molecular ion |

| [M+Na]⁺ | ~252.02 | Sodium adduct of the molecule |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of its specific chemical bonds. By analyzing the positions of these bands, the presence of the cyano, trifluoromethyl, and methyl ester groups can be confirmed.

Drawing parallels from structurally similar compounds like methyl benzoate (B1203000), key absorptions can be predicted. researchgate.netnist.gov The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) stretch of the ester group is one of the most characteristic peaks in the spectrum, typically appearing as a strong, sharp band around 1720-1740 cm⁻¹. docbrown.info The trifluoromethyl (CF₃) group will show strong absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic & Methyl | C-H stretch | 3100-2850 | Medium-Weak |

| Cyano | C≡N stretch | 2260-2220 | Medium |

| Ester Carbonyl | C=O stretch | 1740-1720 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak |

| Ester Linkage | C-O stretch | 1300-1150 | Strong |

X-ray Crystallography for Structural Elucidation of Related Compounds

For instance, the crystal structure of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, a derivative containing the key cyano and trifluoromethyl substituted phenyl ring, has been reported. researchgate.net Studies on such analogues reveal detailed information about the planarity of the aromatic rings and the conformation of the substituent groups. In the case of this compound, X-ray analysis would definitively determine the bond angles between the substituents on the benzene ring and the conformation of the methyl ester group relative to the plane of the ring. Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as π–π stacking or dipole-dipole interactions.

Table 3: Representative Crystallographic Data for a Related Compound (Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.8085 (10) |

| b (Å) | 10.5171 (14) |

| c (Å) | 17.124 (2) |

| β (°) | 102.711 (2) |

| Volume (ų) | 1371.8 (3) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the analysis of volatile and thermally stable compounds like this compound. nih.govrjptonline.org In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component.

This technique is highly effective for purity assessment, as it can separate the target compound from starting materials, byproducts, and residual solvents. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides a molecular fingerprint, confirming its identity. ajprd.com The mass spectrum would show the molecular ion peak and a specific fragmentation pattern that can be used for structural confirmation. wiley.com

Table 4: Hypothetical GC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| Column | Elite-5MS (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reverse-phase HPLC (RP-HPLC) would be the most common mode of analysis. sielc.comsielc.com

In RP-HPLC, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for detection, as the aromatic ring in the molecule will absorb UV light at specific wavelengths. HPLC is exceptionally useful for quantifying the purity of a sample by measuring the area of the peak corresponding to the main compound relative to the areas of any impurity peaks. shimadzu.com

Table 5: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Computational Chemistry and Theoretical Studies of Methyl 2 Cyano 3 Trifluoromethyl Benzoate

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental method used to understand the distribution and energy of electrons in a molecule. A typical MO calculation for Methyl 2-cyano-3-(trifluoromethyl)benzoate would determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor.

For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. Such calculations would provide a foundational understanding of the molecule's electronic behavior. While general principles of MO theory are well-established, specific data such as orbital energies for this compound are not presently available in published research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of molecules. It is often employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics.

Computational studies on various benzoate (B1203000) derivatives and trifluoromethyl-substituted aromatic compounds have been successfully performed using DFT, demonstrating the method's applicability. researchgate.netresearchgate.net For this compound, DFT could be used to optimize its three-dimensional structure, calculate its infrared spectrum, and determine various electronic properties like dipole moment and molecular electrostatic potential.

DFT is particularly valuable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely mechanism for a given transformation. imist.manih.gov For this compound, this could involve predicting its behavior in reactions such as nucleophilic substitution or hydrolysis. The calculations would help identify the most energetically favorable reaction pathways and provide insights into the role of the cyano and trifluoromethyl groups in influencing reactivity. However, no specific DFT studies predicting reaction mechanisms for this compound have been published.

A critical component of reaction mechanism prediction is the analysis of transition states—the highest energy point along a reaction coordinate. DFT calculations can determine the geometry and energy of these fleeting structures. This information is used to calculate the activation energy of a reaction, which is a key factor in determining the reaction rate. For any potential reaction involving this compound, identifying and analyzing the relevant transition states would be essential for a complete understanding of its chemical kinetics. Currently, there is no specific transition state analysis for this molecule in the literature.

Conformational Analysis

Most organic molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For this compound, rotation around the bond connecting the ester group to the benzene (B151609) ring and the bond connecting the trifluoromethyl group could lead to different conformers. Studies on related molecules, such as methyl 2-fluorobenzoate (B1215865) and other 2-trifluoromethyl benzoates, have shown that the presence of a substituent at the ortho position can lead to distinct, non-planar conformations. rsc.org Similarly, research on methyl cyanoacetate (B8463686) has detailed its conformational isomerism. researchgate.netresearchgate.net A thorough conformational analysis of this compound would involve systematically rotating key bonds and calculating the energy of each resulting structure to build a potential energy surface, but such a specific study is not yet available.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activities.

While no QSAR models have been developed specifically for this compound, QSAR studies are common for series of compounds with potential pharmacological relevance. nih.gov If this compound were part of a series of biologically active molecules, a QSAR study could be developed to predict the activity of new, unsynthesized analogs and to understand which structural features are most important for its activity. This would require a dataset of related compounds with measured activities, which is not currently available.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as a solvent or a biological macromolecule like an enzyme.

An MD simulation of this compound could reveal its dynamic behavior in solution or how it might bind to a protein's active site. This would be particularly relevant if the molecule were being investigated for applications in materials science or drug design. The simulation would track the trajectory of each atom based on a force field, providing a movie-like view of the molecule's behavior at the atomic level. To date, no such simulations for this compound have been reported in the scientific literature.

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structure of Methyl 2-cyano-3-(trifluoromethyl)benzoate is primed for synthetic utility. The trifluoromethyl (CF3) group, a bioisostere for chlorine atoms, enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules. mdpi.com The cyano (nitrile) group and the methyl ester group serve as versatile handles for a wide array of chemical reactions, including nucleophilic additions, reductions, and cyclizations. This multi-functionality allows chemists to introduce molecular complexity in a controlled manner. For instance, trifluoromethyl-containing building blocks like α-(Trifluoromethyl)styrenes are widely used for creating diverse fluorine-containing organic molecules. nih.gov

The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, with over 30% of newly approved drugs containing fluorine. ontosight.ai The CF3 group can significantly improve a drug candidate's pharmacokinetic profile. mdpi.com While direct synthesis pathways from this compound are not extensively documented in public literature, its structural motifs are prevalent in numerous pharmaceuticals. Benzoate (B1203000) derivatives are widely applied in the preparation of drugs for various conditions, including neurodegenerative diseases. google.com

Many potent pharmaceuticals are derived from analogous trifluoromethylated benzonitriles. For example, the synthesis of Selinexor, a drug used in cancer treatment, begins with 3,5-bis(trifluoromethyl)benzonitrile. mdpi.com Similarly, Teriflunomide, an immunomodulatory drug, can be synthesized from precursors like 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide. jelsciences.com The strategic value of the trifluoromethyl group is evident across a range of FDA-approved drugs, highlighting the importance of intermediates that can introduce this moiety. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group This table illustrates the importance of the trifluoromethyl moiety, which is a key feature of this compound, in modern pharmaceuticals.

| Drug Name | Therapeutic Use |

|---|---|

| Fluoxetine | Antidepressant |

| Selinexor | Anticancer |

| Teriflunomide | Multiple Sclerosis |

| Celecoxib | Anti-inflammatory |

| Sitagliptin | Antidiabetic |

Data sourced from a review of FDA-approved drugs. mdpi.comjelsciences.com

In the agrochemical industry, fluorine chemistry is critical for developing next-generation pesticides with enhanced potency and stability. jst.go.jpnih.gov More than half of the pesticides introduced in the last two decades are fluorinated, and the trifluoromethyl group is a dominant feature. jst.go.jpnih.gov The CF3 group can increase the biological activity and bioavailability of compounds, leading to more effective crop protection agents. chemicalbook.com

Trifluoromethylated aromatic compounds, such as trifluoromethylpyridines, are key intermediates for a multitude of commercial agrochemicals. jst.go.jpnih.govjst.go.jpresearchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial building block for several crop-protection products. nih.govresearchgate.net The insecticide Flonicamid and the herbicide Fluazifop-butyl are prominent examples of commercial products containing a trifluoromethylpyridine core. jst.go.jpresearchoutreach.org Given this precedent, this compound represents a promising, though less documented, intermediate for the synthesis of novel agrochemicals, where its distinct substitution pattern could lead to new modes of action or improved properties.

Table 2: Examples of Agrochemicals Derived from Trifluoromethylated Aromatic Intermediates This table showcases the prevalence and importance of the trifluoromethyl group in commercial agrochemicals, suggesting the potential utility of building blocks like this compound.

| Agrochemical | Type | Key Intermediate Class |

|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

| Sulfoxaflor | Insecticide | Trifluoromethylpyridine |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine |

| Fipronil | Insecticide | Trifluoromethylpyrazole |

Data sourced from reviews on trifluoromethylpyridines in agrochemicals. jst.go.jpresearchoutreach.orgraysbiotech.com

In material science, the introduction of trifluoromethyl groups into polymers or coatings can impart unique and desirable properties. chemicalbook.com Fluoropolymers are well-known for their enhanced thermal stability and chemical resistance. ontosight.ai The strong carbon-fluorine bond contributes to the durability of these materials, making them suitable for high-performance applications. mdpi.com

Furthermore, the cyano group is a known functional group in polymer chemistry. Related electrophilic monomers, such as ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been successfully used in copolymerization reactions with styrene. researchgate.net This indicates that the cyano- and ester- functionalities on the this compound ring could potentially be utilized in polymerization processes to create novel functional polymers and coatings with tailored properties derived from its trifluoromethyl moiety.

In the Development of Functional Materials

Beyond polymers, the unique electronic properties of this compound make it an interesting candidate for the development of advanced functional materials. The trifluoromethyl group is strongly electron-withdrawing, a property that is highly valuable in designing materials for electronic applications. mdpi.com

Research into analogous compounds has shown that trifluoromethyl benzonitrile (B105546) derivatives are being explored for roles in energy storage. For instance, 4-Nitro-2-(trifluoromethyl)benzonitrile has been investigated for its potential as an electrochemical material in lithium-ion batteries. nbinno.com The trifluoromethoxy group (OCF3), a related moiety, has also found numerous applications in functional materials due to its unique electronic effects and steric profile. nih.gov These examples suggest a clear potential for this compound and its derivatives in the design of novel materials for electronics, optics, or energy applications.

Catalytic Applications of Derived Structures

While the direct use of this compound to create catalysts is not well-documented, its reactive nitrile group points to potential pathways for such applications. Benzonitriles can undergo catalytic cyclotrimerization to form 1,3,5-triazines, which can serve as ligands or core structures in materials. researchgate.net Studies have shown that catalytic systems composed of titanium chlorido complexes and magnesium can effectively mediate this transformation for benzonitrile and its derivatives. researchgate.net

Additionally, the field of organofluorine chemistry is actively developing new catalytic methods to perform reactions on fluorinated molecules. This includes advancements in the catalytic reduction of benzonitriles and the development of specialized catalysts for cross-coupling reactions involving trifluoromethylated substrates. organic-chemistry.orgresearchgate.net Structures derived from this compound, for example by transforming the cyano or ester groups into more complex ligand structures, could potentially find use in catalysis, although this remains an area for future exploration.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

Future investigations are likely to focus on the development of novel synthetic strategies, including:

Late-stage Functionalization: Introducing the cyano or trifluoromethyl group at a later stage of the synthesis could provide more convergent and flexible routes. This could involve C-H activation methodologies to directly install these groups onto a pre-functionalized benzene (B151609) ring.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The development of a continuous flow synthesis for "Methyl 2-cyano-3-(trifluoromethyl)benzoate" would be a significant advancement for its industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could lead to milder reaction conditions and improved selectivity, reducing the environmental impact of the synthesis.

A hypothetical novel synthetic pathway could involve a one-pot reaction combining cyanation and trifluoromethylation of a suitable benzoic acid derivative, as illustrated in the conceptual data table below.

| Step | Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| 1 | Methyl 3-aminobenzoate | Diazotization reagent | Aqueous acid | 0-5 °C | Diazonium salt intermediate |

| 2 | Diazonium salt intermediate | CuCN | Water | 80 °C | Methyl 3-cyanobenzoate |

| 3 | Methyl 3-cyanobenzoate | Trifluoromethylating agent/Photocatalyst | Acetonitrile (B52724) | Visible light, room temp. | This compound |

This table is a conceptual representation of a potential multi-step, one-pot reaction and does not represent experimentally verified results.

Development of Asymmetric Synthesis Approaches

The introduction of chirality is a crucial aspect of modern drug discovery and materials science. While "this compound" itself is achiral, its derivatives can possess stereogenic centers. The development of asymmetric methods to synthesize chiral derivatives is therefore a significant area for future research.

Potential avenues for exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving the cyano or ester group, or reactions at other positions on the aromatic ring, could lead to the synthesis of enantiomerically enriched products. For instance, asymmetric hydrogenation of a derivative containing a double bond or asymmetric addition to the cyano group could be explored.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule could direct the stereochemical course of a subsequent reaction, after which the auxiliary can be removed.

The development of asymmetric Mannich reactions using chiral phase-transfer catalysts has shown success for related cyano-containing compounds, suggesting a possible approach for derivatives of "this compound".

Investigation of Catalytic Transformations

The cyano and trifluoromethyl groups, along with the methyl ester, offer multiple sites for catalytic transformations, enabling the synthesis of a diverse library of derivatives. Future research will likely focus on exploring a wide range of catalytic reactions.

Transformations of the Cyano Group: The cyano group can be catalytically hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

C-H Functionalization of the Aromatic Ring: Catalytic C-H activation could enable the introduction of additional functional groups onto the aromatic ring at specific positions, further increasing the molecular complexity.

Cross-Coupling Reactions: If a halogen is introduced onto the aromatic ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds.

| Reaction Type | Substrate | Catalyst | Reagent(s) | Product Functional Group |

| Hydrolysis | Cyano group | Acid or base | Water | Carboxylic acid |

| Reduction | Cyano group | Palladium on carbon | Hydrogen gas | Amine |

| Suzuki Coupling | Aryl halide derivative | Palladium(0) complex | Boronic acid | Biaryl |

| Heck Coupling | Aryl halide derivative | Palladium(0) complex | Alkene | Substituted alkene |

This table provides examples of potential catalytic transformations and does not represent specific experimental outcomes for "this compound".

Broadening the Scope of Applications in Medicinal Chemistry and Materials Science

The presence of both a trifluoromethyl group and a cyano group suggests significant potential for "this compound" as a building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comnih.gov The cyano group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor.

Future research in this area will likely involve:

Medicinal Chemistry: The synthesis and biological evaluation of derivatives of "this compound" as potential therapeutic agents. The scaffold could be incorporated into molecules targeting a wide range of diseases. The unique electronic properties imparted by the trifluoromethyl and cyano groups could lead to novel drug-receptor interactions. mdpi.com

Materials Science: The incorporation of this compound into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) could lead to materials with novel electronic, optical, or thermal properties. The polarity and rigidity of the molecule could be advantageous in these applications.

Advanced Spectroscopic and Imaging Techniques for In-situ Monitoring of Reactions

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the use of advanced spectroscopic and imaging techniques for in-situ monitoring is crucial. These techniques allow for real-time analysis of reacting systems without the need for sampling.

Future research will likely employ:

In-situ NMR Spectroscopy: To monitor the formation of intermediates and products in real-time, providing valuable kinetic and mechanistic data. gcms.cz This is particularly useful for reactions that are fast or involve unstable intermediates.

In-situ IR Spectroscopy: To track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. gcms.cz

Raman Spectroscopy: As a complementary technique to IR spectroscopy, particularly for reactions in aqueous media.

Mass Spectrometry: Techniques such as reaction monitoring by mass spectrometry (MS) can provide rapid and sensitive analysis of reaction progress.

The application of these techniques will be instrumental in the development of robust and efficient synthetic processes for "this compound" and its derivatives.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyano-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyano groups can be introduced via Knoevenagel condensation using malononitrile, while trifluoromethyl groups are often incorporated using CF₃-containing building blocks like trifluoromethylbenzaldehydes. Reaction optimization requires controlling temperature (e.g., 60–80°C for cyanation) and catalysts (e.g., piperidine for condensation). Solvent polarity (e.g., DMF or THF) significantly affects intermediate stability. Yield improvements (≥70%) are achievable by iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : The cyano group (δ ~110–120 ppm in ¹³C) and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) are key markers. Aromatic protons show splitting patterns dependent on substituent positions .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 244.06) and fragmentation patterns, such as loss of COOCH₃ (Δ m/z 59) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms regiochemistry, critical for validating synthetic accuracy.

Q. What are the stability considerations for this compound under common laboratory conditions?

Methodological Answer: The compound is stable at room temperature in inert atmospheres but sensitive to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) over 14 days show <5% degradation when stored in amber vials with desiccants. Decomposition pathways include ester hydrolysis (yielding carboxylic acid) and cyano group oxidation, detectable via TLC monitoring (silica plates, UV visualization) .

Advanced Research Questions

Q. How do electronic effects of the cyano and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing cyano (-C≡N) and trifluoromethyl (-CF₃) groups deactivate the benzene ring, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions at the cyano-adjacent position, but yields drop (~40%) due to steric hindrance. Computational studies (DFT, Gaussian 16) reveal lowered LUMO energy (-3.2 eV) at the cyano site, favoring nucleophilic attacks . Contrasting reactivity with non-fluorinated analogs (e.g., Methyl 2-cyanobenzoate) highlights CF₃’s role in reducing electron density (Hammett σₚ = +0.88) .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms involving this compound?

Methodological Answer: Discrepancies often arise in transition-state energy calculations. For example, DFT may underestimate steric effects of the trifluoromethyl group in SNAr reactions. Hybrid QM/MM simulations (e.g., using CP2K) combined with kinetic isotope effect (KIE) studies can reconcile such gaps. Experimental validation via isotopic labeling (e.g., ¹⁸O in ester groups) and in situ IR spectroscopy tracks intermediate formation rates .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

Methodological Answer: The cyano group is convertible to amidines or tetrazoles via Huisgen cycloaddition, while the ester moiety allows hydrolysis to carboxylic acids for peptide coupling. In kinase inhibitor design, the trifluoromethyl group enhances target binding (e.g., IC₅₀ improvements from 1.2 μM to 0.3 μM in EGFR inhibition assays). Cell permeability assays (Caco-2 monolayers) show a Papp >5 × 10⁻⁶ cm/s, attributed to CF₃-driven lipophilicity (clogP = 2.8) .

Analytical and Computational Challenges

Q. What advanced techniques characterize non-covalent interactions of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins like serum albumin (e.g., KD ≈ 10⁻⁶ M).

- Molecular Dynamics (MD) Simulations : GROMACS simulations reveal hydrogen bonding between the cyano group and Arg residues, while CF₃ stabilizes hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC) : Quantifies entropy-driven binding (ΔS > 0) due to displacement of ordered water molecules by CF₃ .

Q. How do steric and electronic factors complicate crystallization for X-ray studies?

Methodological Answer: The bulky CF₃ group disrupts crystal packing, often requiring co-crystallization with macrocyclic hosts (e.g., cucurbit[7]uril). SHELXD solves partial structures, while cryo-cooling (100 K) reduces thermal motion artifacts. Twinning, common in triclinic systems, is addressed using TWINLAW in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.